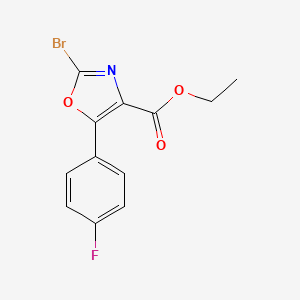![molecular formula C11H14N4O2 B13148603 1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro- CAS No. 61851-93-2](/img/structure/B13148603.png)
1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives and is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triazinane-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate triazinane derivatives under controlled conditions. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with triazinane derivatives in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the condensation of these reactants using sodium hydroxide solution in the presence of phase transfer catalysts like Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazinane derivatives.
Aplicaciones Científicas De Investigación
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mecanismo De Acción
The mechanism of action of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with biological molecules. The compound can form stable complexes with metal ions and participate in electron transfer reactions, which are essential for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Exhibits nonlinear optical properties.
Uniqueness
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione stands out due to its unique triazinane core structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
61851-93-2 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
6-[4-(dimethylamino)phenyl]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-15(2)8-5-3-7(4-6-8)9-12-10(16)14-11(17)13-9/h3-6,9H,1-2H3,(H3,12,13,14,16,17) |
Clave InChI |
FNEOAVURACWUFP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2NC(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


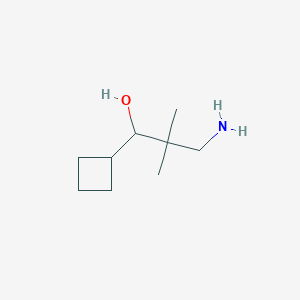
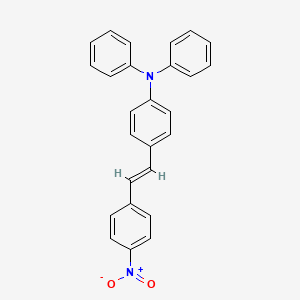
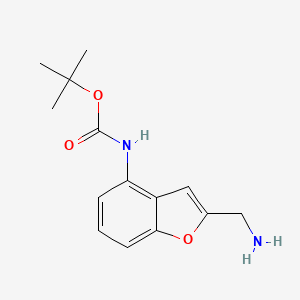
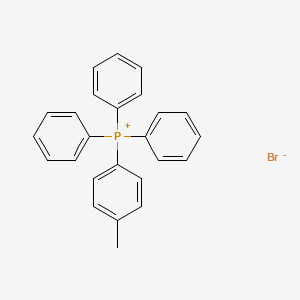
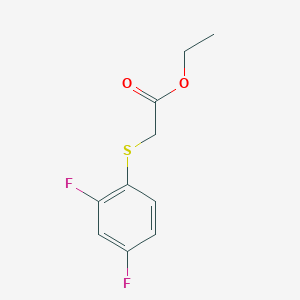
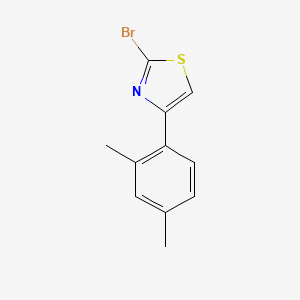
![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)

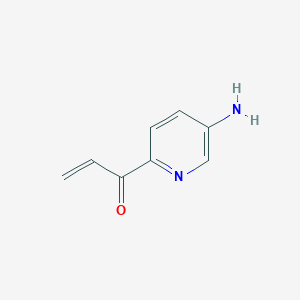
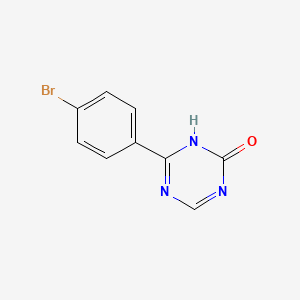
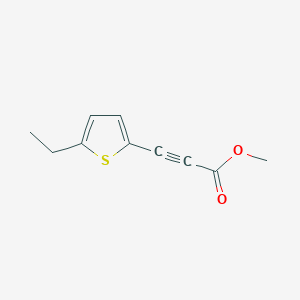
![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
